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molecular formula C9H7FN2O3 B8742773 7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one CAS No. 875003-45-5

7-Fluoro-1-methyl-5-nitro-1,3-dihydro-indol-2-one

Cat. No. B8742773
M. Wt: 210.16 g/mol
InChI Key: SZKVETRZYWTMOM-UHFFFAOYSA-N
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Patent
US07435751B2

Procedure details

To a stirring suspension of trifluoroacetic acid (15 mL) and sodium nitrate (0.381 g, 4.48 mmol) was added 7-fluoro-1-methyl-1,3-dihydro-indol-2-one (7, 0.740 g, 4.48 mmol) and the reaction stirred at room temp. After 3½ hrs material poured onto ice water, filtered off resulting a precipitate. Dried on buchner funnel under vacuum overnight to give the title compound. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 3.4 (d, J=2.7 Hz, 3H) 3.6 (s, 2H) 8.0 (m, 2H).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.381 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[N+:8]([O-:11])([O-])=[O:9].[Na+].[F:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:22]=1[N:21]([CH3:23])[C:20](=[O:24])[CH2:19]2>>[F:13][C:14]1[CH:15]=[C:16]([N+:8]([O-:11])=[O:9])[CH:17]=[C:18]2[C:22]=1[N:21]([CH3:23])[C:20](=[O:24])[CH2:19]2 |f:1.2|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.381 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Two
Name
Quantity
0.74 g
Type
reactant
Smiles
FC=1C=CC=C2CC(N(C12)C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temp
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 3½ hrs material poured onto ice water
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
resulting a precipitate
CUSTOM
Type
CUSTOM
Details
Dried on buchner funnel under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C2CC(N(C12)C)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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